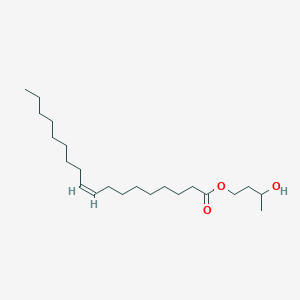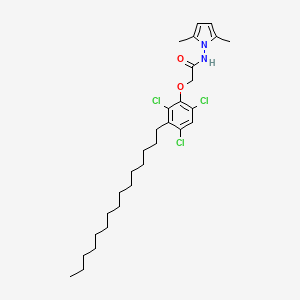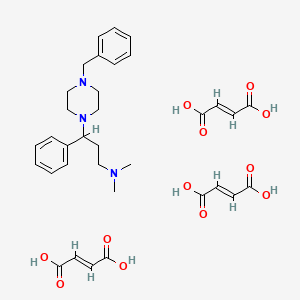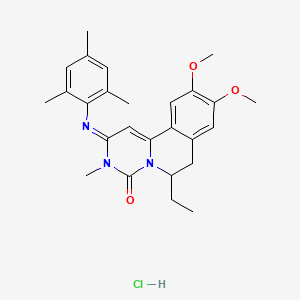
Tetradecanoic acid, 3-hydroxybutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanoic acid, 3-hydroxybutyl ester, also known as butyl 3-hydroxytetradecanoate, is an ester derived from tetradecanoic acid (myristic acid) and 3-hydroxybutanol. This compound is part of the ester family, which are commonly used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 3-hydroxybutyl ester typically involves the esterification of tetradecanoic acid with 3-hydroxybutanol. This reaction can be catalyzed by acidic or enzymatic catalysts. For example, the use of sulfuric acid as a catalyst can facilitate the esterification process under reflux conditions. Alternatively, enzymatic catalysis using lipases, such as Candida antarctica lipase B, can be employed for a more environmentally friendly synthesis .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of enzymatic catalysts is also gaining popularity in industrial applications due to their specificity and lower environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanoic acid, 3-hydroxybutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tetradecanoic acid and 3-hydroxybutanol.
Oxidation: The hydroxyl group in the ester can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The ester can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Tetradecanoic acid and 3-hydroxybutanol.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
Tetradecanoic acid, 3-hydroxybutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Mécanisme D'action
The mechanism of action of tetradecanoic acid, 3-hydroxybutyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in lipid metabolism. The ester bond can be hydrolyzed by esterases, releasing tetradecanoic acid and 3-hydroxybutanol, which can then participate in further metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Myristic acid (Tetradecanoic acid): A common saturated fatty acid with similar structural properties.
Butyl esters of other fatty acids: Such as butyl palmitate and butyl stearate, which have similar ester functional groups but differ in the length of the fatty acid chain.
Uniqueness
Tetradecanoic acid, 3-hydroxybutyl ester is unique due to the presence of both a long-chain fatty acid and a hydroxyl group in its structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Propriétés
Numéro CAS |
89457-39-6 |
|---|---|
Formule moléculaire |
C18H36O3 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
3-hydroxybutyl tetradecanoate |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(20)21-16-15-17(2)19/h17,19H,3-16H2,1-2H3 |
Clé InChI |
QZVFXQJPKMPIJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
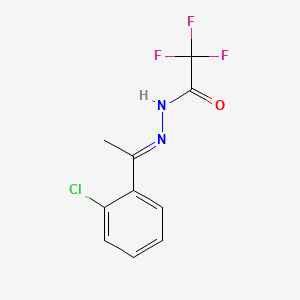
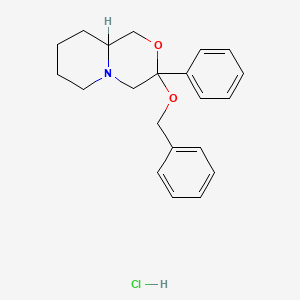
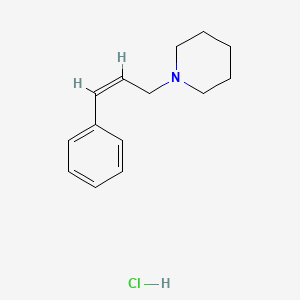
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)
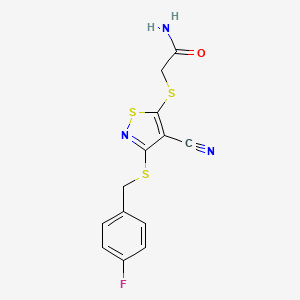

![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
